molecular formula C13H10BrN3OS B456575 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438235-91-7

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B456575
CAS No.: 438235-91-7
M. Wt: 336.21g/mol
InChI Key: CDTFDGJVVJAFQU-UHFFFAOYSA-N
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Description

4-Benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic 1,2,4-triazole-3-thione derivative that has emerged as a promising scaffold in anticancer research, particularly against breast cancer . This compound belongs to a class of hybrids incorporating a 5-bromofuran moiety, designed to leverage the synergistic effects of multiple pharmacophores for enhanced biological activity . Recent in vitro studies evaluated against the MCF-7 breast cancer cell line have demonstrated excellent inhibitory potential, with one closely related 5-bromofuran-derived triazole hybrid exhibiting an IC50 value of 3.54 ± 0.265 µg/mL, showcasing its significant cytotoxicity . The core 1,2,4-triazole-3-thione structure is a privileged scaffold in medicinal chemistry, well-known for its wide spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and antitumor properties . The presence of the thiol group, which can exist in a tautomeric thione form, increases binding affinity to biological targets and enhances the molecule's solubility, contributing to its favorable drug-likeness . The integration of the 5-bromofuran ring further expands the potential applications of this compound, as furan derivatives are also recognized for their diverse pharmacological effects . This makes this compound a valuable chemical entity for researchers exploring new therapeutic agents, especially in oncology for the development of novel anti-breast cancer drugs . It also serves as a key intermediate for further chemical modifications and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

4-benzyl-3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-11-7-6-10(18-11)12-15-16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFDGJVVJAFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to 1,2,4-Triazole-3-Thiol

The thiosemicarbazide intermediate is refluxed with aqueous sodium hydroxide (0.01 mol NaOH in 100 mL water) for 2 hours. This step induces cyclization, yielding 3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole-5-thiol (compound 2a in source).

Characterization data :

  • Melting point : 169–173°C

  • IR (KBr) : ν = 3270 cm⁻¹ (O–H), 3068 cm⁻¹ (C–H aromatic), 1610 cm⁻¹ (C=N), 1220 cm⁻¹ (C–S).

  • 1H NMR (DMSO-d6) : δ 7.25–7.37 (m, 5H, C6H5), 6.50 (t, 1H, furan ring), 4.39 (s, 2H, SCH2).

Alkylation to Introduce the Benzyl Group

The thiol group in the triazole core undergoes alkylation with benzyl chloride to form the final product.

Reaction Conditions

A mixture of 3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole-5-thiol (0.01 mol), benzyl chloride (0.01 mol), and sodium acetate (0.05 mol) in absolute ethanol (30 mL) is refluxed for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Optimized parameters :

  • Molar ratio : 1:1 (triazole-thiol : benzyl chloride)

  • Base : Sodium acetate (5 equivalents)

  • Temperature : Reflux (~78°C for ethanol)

  • Reaction time : 4 hours

  • Yield : 78%

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the thiolate ion (generated in situ by deprotonation with sodium acetate) attacks the benzyl chloride. The reaction’s regioselectivity is influenced by the electron-withdrawing bromofuran group, which stabilizes the thiolate intermediate and directs alkylation to the sulfur atom.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol to achieve >95% purity, as confirmed by thin-layer chromatography (TLC) in ethyl acetate:ethanol:hexane (7:2:1).

Spectroscopic Data

  • Melting point : 182–184°C

  • IR (KBr) : ν = 3270 cm⁻¹ (O–H), 3068 cm⁻¹ (C–H aromatic), 1610 cm⁻¹ (C=N), 1220 cm⁻¹ (C–S).

  • 1H NMR (DMSO-d6) : δ 7.25–7.37 (m, 5H, C6H5), 6.50 (t, 1H, furan ring), 4.65 (d, 2H, SCH2Ph), 4.39 (s, 2H, SCH2).

Comparative Analysis of Alkylation Methods

ParameterMethod 1 (NaOAc in EtOH)Method 2 (KOH in H2O)
Base Sodium acetatePotassium hydroxide
Solvent EthanolWater
Reaction time 4 hours2 hours
Yield 78%81%
Purity >95%>95%

Method 2, using aqueous KOH, offers a shorter reaction time and marginally higher yield, likely due to faster deprotonation of the thiol group. However, Method 1 avoids hydrolysis side reactions associated with strong bases.

Scalability and Industrial Considerations

For bulk synthesis (e.g., >1 kg scale):

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

  • Solvent recovery : Ethanol is distilled and reused to reduce costs.

  • Quality control : HPLC with UV detection (λ = 259 nm) ensures batch consistency.

Challenges and Mitigation Strategies

  • Thiol oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

  • Benzyl chloride toxicity : Use closed systems and scrubbers to minimize exposure.

  • Byproducts : Unreacted benzyl chloride is removed via aqueous washes (10% NaHCO3).

Applications and Derivatives

While the primary focus is synthesis, this compound serves as a precursor for:

  • Antimicrobial agents : Triazole-thiol derivatives show activity against E. coli and S. aureus.

  • Coordination complexes : The thiol group binds transition metals (e.g., Cu²⁺) for catalytic applications .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Antibacterial Properties

Research indicates that triazole derivatives exhibit promising antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds similar to 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro tests demonstrated that these compounds could reduce the minimum inhibitory concentration (MIC) significantly when combined with beta-lactam antibiotics, indicating potential for use in treating bacterial infections resistant to conventional therapies .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The compound has been studied for its effectiveness against fungal pathogens such as Candida albicans and Aspergillus species. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes, leading to cell death .

Antitumor Effects

There is growing evidence supporting the antitumor efficacy of triazole derivatives. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The mode of action may involve interference with DNA synthesis or induction of apoptosis in cancer cells .

Agricultural Applications

The agricultural sector has also explored the utility of triazole derivatives as fungicides and herbicides. The compound has been investigated for its potential to protect crops from fungal infections while promoting plant growth. Its application can enhance crop yield and reduce reliance on traditional chemical pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and thiolation steps. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the practical applications of triazole derivatives in clinical settings:

  • Case Study on Antibacterial Activity : A study demonstrated that a series of triazole derivatives significantly reduced bacterial counts in infected animal models when administered alongside conventional antibiotics .
  • Fungal Resistance Management : Research indicated that triazole-based fungicides effectively managed resistance in field trials against common agricultural pathogens .
  • Antitumor Screening : In vitro screening of triazole derivatives showed promising results against breast cancer cell lines, leading to further investigations into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their substituents are summarized below:

Compound Name 4-Position Substituent 5-Position Substituent Molecular Weight XLogP3 Key Features
Target Compound Benzyl 5-Bromofuran-2-yl Not Reported ~3.1* High lipophilicity
5-(5-Bromofuran-2-yl)-4-methyl analog Methyl 5-Bromofuran-2-yl 288.17 2.9 Moderate lipophilicity
4-Isopropyl analog Isopropyl 5-Bromofuran-2-yl 288.17 2.9 Branched alkyl chain
4-Amino-5-phenyl analog (AT) Amino Phenyl 220.28 1.8 Electron-donating groups
4-Amino-5-(4-pyridyl) analog (AP) Amino 4-Pyridyl 221.26 1.5 Polar pyridine moiety

*Estimated based on structural similarity.

Key Observations :

  • Bromofuran and phenyl/pyridyl groups at the 5-position contribute to π-π stacking interactions in biological targets.
Antimicrobial Activity
  • Fluorinated Schiff Bases: MIC values against P. aeruginosa ranged from 2.8–21.7 µg/mL, with electron-withdrawing groups (e.g., -F) enhancing activity .
  • Bromofuran Analogs : The 5-bromofuran moiety in the target compound may improve antimicrobial potency due to halogen-mediated disruption of bacterial membranes.
Antioxidant Capacity
  • AT and AP Analogs : Demonstrated strong free radical scavenging in DPPH and ABTS assays (IC50: 10–50 µM) due to electron-donating -NH2 and -SH groups .
  • Target Compound: The benzyl group may reduce antioxidant efficacy compared to amino-substituted analogs but could improve stability.
Enzyme Inhibition
  • Methyl-Substituted Bromofuran Analog : Inhibited AChE and BChE with IC50 values of 1.63–17.68 nM and 8.71–84.02 nM, respectively .

Toxicity Profiles

  • Methyl-Substituted Bromofuran Analog : LD50 = 1245 mg/kg (low toxicity, Class IV) .
  • Benzyl-Substituted Compounds : Increased lipophilicity may elevate toxicity risks, though direct data are unavailable.

Biological Activity

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family known for its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other pharmacological effects. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various alkyl halides or other electrophiles under basic conditions. The reaction conditions often include:

  • Reagents : Bromoalkanes (e.g., bromomethane, bromoethane)
  • Solvent : Methanol
  • Base : Sodium hydroxide

The resulting compounds are characterized using techniques such as NMR spectroscopy and elemental analysis to confirm their structures .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits antibacterial activity against various strains of bacteria including:

Bacterial StrainActivity Level
Enterococcus faecalisModerate
Proteus mirabilisHigh
Staphylococcus epidermidisHigh
Listeria monocytogenesModerate

These findings suggest that the compound can serve as a potential agent in the treatment of bacterial infections .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of triazole derivatives. For instance, certain substituted triazoles have shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these activities were reported as follows:

CompoundCell LineIC50 (μM)
47e (triazole derivative)MCF-743.4
47f (triazole derivative)HCT-1166.2

These results highlight the potential of triazole derivatives in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to apoptosis.
  • Interaction with DNA : Triazole derivatives may intercalate with DNA or inhibit topoisomerases involved in DNA replication.

Case Studies

A study published in Voprosy khimii i khimicheskoi tekhnologii highlighted the synthesis and antibacterial evaluation of various triazole derivatives including this compound. The authors reported a correlation between structural modifications and biological activity, emphasizing the importance of the bromofuran moiety in enhancing antimicrobial properties .

Another investigation focused on the anticancer properties of triazole derivatives against various human cancer cell lines. The results indicated that structural variations significantly influenced cytotoxicity levels, suggesting avenues for further drug development .

Q & A

Q. What are the standard synthetic routes for preparing 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of thiosemicarbazide intermediates. For example, hydrazide precursors (e.g., furan-2-carboxylic acid hydrazide) are converted to thiosemicarbazides, which undergo intramolecular cyclization under acidic or basic conditions to form the triazole-thiol core. Purification is achieved via silica gel column chromatography using solvent mixtures like hexane:ethyl acetate (75:25 v/v), yielding products with 65–86% efficiency. Structural confirmation relies on NMR (δH and δC shifts), IR (νS–H at ~2550 cm⁻¹), and HR-MS .

Q. How is the purity and structural integrity of this compound validated?

Characterization employs a multi-technique approach:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole carbons at δ 150–160 ppm).
  • IR Spectroscopy : Confirms thiol (–SH) groups (2550–2600 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹).
  • HR-MS : Verifies molecular ion peaks (e.g., [M+H⁺] at m/z 377.02 for C₁₃H₁₀BrN₃O₂S).
  • Elemental Analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .

Q. Which in vitro assays are used to evaluate its biological activity?

The DPPH radical scavenging assay is widely used for antiradical activity. A 1 mM solution of the compound is mixed with DPPH (λmax = 517 nm), and absorbance reduction is measured after 30 minutes. Activity is calculated as:

Scavenging %=(1AsampleAcontrol)×100\text{Scavenging \%} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

IC₅₀ values are derived from dose-response curves .

Advanced Research Questions

Q. How do substituents influence antiradical activity?

Structure-activity relationships (SAR) reveal:

  • Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity (e.g., 53.78% scavenging at 1 × 10⁻⁴ M) due to decreased electron donation.
  • Hydroxyl groups (e.g., 2-hydroxybenzylidene) enhance activity via H-bonding with DPPH.
  • Bulkier substituents (e.g., 5-bromofuran) may sterically hinder radical interaction. SAR studies require systematic substitution and comparative IC₅₀ analysis .

Q. What methodologies address contradictions in substituent effects?

Contradictions arise from competing electronic and steric effects. For example, a 4-fluorobenzyl group may lower activity despite its electron-withdrawing nature due to unfavorable steric interactions. To resolve this:

  • Perform density functional theory (DFT) calculations to map electron distribution.
  • Use molecular docking to simulate DPPH binding interactions (e.g., binding energy ≤ −7.5 kcal/mol indicates strong affinity).
  • Validate with QSAR models correlating substituent parameters (Hammett σ, logP) with activity .

Q. How are coordination complexes of this compound utilized in research?

The triazole-thiol moiety acts as a polydentate ligand for transition metals (Ni(II), Cu(II), Zn(II)). Complexes are synthesized in alcoholic media and characterized via:

  • UV-Vis : d-d transitions (e.g., Cu(II) complexes show λmax at 600–650 nm).
  • FTIR : Shift in νS–H (disappearance) confirms metal-thiolate bonding. Applications include catalysis, sulfhydryl compound detection, and antimicrobial agents .

Q. What rational design strategies improve its helicase inhibition potential?

For antiviral applications (e.g., SARS-CoV-2 helicase):

  • Molecular docking : Screen against PDB 5WWP, prioritizing compounds with hydrogen bonds to Arg443 and hydrophobic interactions with Phe506.
  • ADMET profiling : Optimize logP (2–3) and polar surface area (<140 Ų) for bioavailability.
  • In vitro helicase assays : Measure ATPase inhibition via malachite green phosphate detection .

Q. How do oxidation conditions alter its reactivity?

Oxidation with iodine/KI yields disulfide derivatives at room temperature. Under microwave irradiation, unexpected products (e.g., ring-opened species) form due to thermal instability. Reaction pathways are tracked via TLC and LC-MS, with mechanistic insights from EPR spectroscopy to detect radical intermediates .

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